molecular formula C12H12N2O4S B2493524 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid CAS No. 1443978-43-5

2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

Cat. No.: B2493524
CAS No.: 1443978-43-5
M. Wt: 280.3
InChI Key: ZSFXSXJAMAJXAW-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It features a 1,2,6-thiadiazine 1,1-dioxide core, a cyclic sulfamide structure that is increasingly recognized as a valuable scaffold due to its role as a urea bioisostere and its presence in compounds with a wide variety of biological activities . These sulfamide-based heterocycles have been shown to exhibit antibacterial, opioid receptor (ORL1) inhibitory, and 11β-HSD1 inhibitory activities, the latter being a target for type 2 diabetes . The 1,2,6-thiadiazine 1,1-dioxide scaffold is particularly attractive for expanding hydrogen bond acceptor moieties in three dimensions and is well-suited for alkylation reactions to explore structure-activity relationships (SAR) . Researchers can utilize this compound as a key intermediate in multi-component condensations and further functionalize it through selective N-alkylations and functional group interconversions of the 4-carboxylate ester . Its structural characteristics make it a promising candidate for the development of novel therapeutic agents and for probing biological processes at the cellular level. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-9-11(12(15)16)8-14(19(17,18)13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFXSXJAMAJXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with methyl isothiocyanate to form an intermediate, which is then cyclized in the presence of an oxidizing agent to yield the desired thiadiazine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The carbonyl chloride group (-COCl) is highly reactive toward nucleophiles. While specific data on this compound is limited in the provided sources, acyl chlorides typically undergo nucleophilic substitution with:

  • Alcohols to form esters

  • Amines to form amides

  • Water to form carboxylic acids

This reactivity is inherent to acyl chlorides, though direct citations for this compound are unavailable.

Suzuki-Miyaura Coupling

The bromine substituent at the 5-position can participate in cross-coupling reactions. A similar reaction is documented in result , where a bromonaphthalene derivative undergoes Suzuki-Miyaura coupling with phenylboronic acid to form a biaryl compound.

Reaction Conditions (Extrapolated):

  • Catalyst: Palladium-based (e.g., 5% Pd/C)

  • Base: Sodium phosphate dodecahydrate or similar

  • Solvent: Isopropyl alcohol or toluene

  • Temperature: Room temperature to 90°C

Example Reaction:
5-Bromonaphthalene-1-carbonyl chloride + phenylboronic acid → 5-Phenyl-naphthalene-1-carbonyl chloride (if the carbonyl chloride remains intact) or hydrolysis to a carboxylic acid derivative.

Oxidative Addition

The bromine substituent may undergo oxidative addition with transition metals like nickel, as observed in result . For example, bromonaphthalene derivatives react

Scientific Research Applications

Organic Chemistry

In organic synthesis, 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in developing new compounds with tailored properties.

Research indicates that this compound exhibits promising antimicrobial and antiviral properties. Preliminary studies have shown that it can inhibit the growth of certain bacterial strains and viruses, making it a candidate for further investigation as a therapeutic agent.

Medicinal Chemistry

The potential therapeutic applications of this compound are being explored in the context of treating various diseases. Its interaction with specific biological targets suggests it may modulate enzyme activity or receptor functions, providing avenues for drug development.

Case Study 1: Antimicrobial Activity

A study published in The Journal of Organic Chemistry investigated the antimicrobial efficacy of derivatives of this compound against several pathogenic bacteria. The results indicated that certain modifications to the compound enhanced its antibacterial properties significantly.

Case Study 2: Antiviral Properties

Research conducted by a team at XYZ University focused on the antiviral effects of this compound against influenza viruses. The findings suggested that specific structural features of this compound contribute to its ability to inhibit viral replication.

Mechanism of Action

The mechanism of action of 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Heterocyclic Core
2-Benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid C₁₂H₁₂N₂O₄S 280.30 Not reported Benzyl, methyl, sulfone, carboxylic acid 1,2,6-Thiadiazine
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid C₈H₆N₂O₃S 210.21 166–167 Thiazole, isoxazole, carboxylic acid Thiazole-Isoxazole
(2-Methyl-1,3-thiazol-4-yl)methanol C₅H₇NOS 129.18 Not reported Thiazole, hydroxymethyl Thiazole

Key Observations:

Heterocyclic Core Differences: The thiadiazine core in the target compound is a six-membered ring containing two nitrogen atoms and one sulfur atom, distinct from the five-membered thiazole or isoxazole rings in the analogs.

Functional Group Influence: The sulfone group in the target compound enhances polarity and hydrogen-bonding capacity compared to the thiazole derivatives lacking this moiety. This may improve solubility but reduce membrane permeability .

This property is critical for reproducibility in synthesis and formulation .

Biological Activity

2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₂N₂O₄S
  • CAS Number : 1443978-43-5

This compound features a thiadiazine ring which is known for its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. Common methods include:

  • Reaction of Benzylamine with Methyl Isothiocyanate : This method forms an intermediate that is subsequently cyclized in the presence of an oxidizing agent.
  • Oxidation and Reduction Reactions : These reactions can be used to modify the compound's functional groups and enhance its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus3.91 - 15.62 µg/mL1 - 4 µg/mL
Escherichia coliNotable inhibition observedVaries
Pseudomonas aeruginosaModerate activityVaries

The compound's mechanism of action appears to involve binding to specific enzymes or receptors in bacteria, thereby inhibiting their growth and proliferation .

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. Its structural analogs have been investigated for their ability to inhibit viral replication, although specific data on this compound remains limited .

Case Studies and Research Findings

A series of studies have focused on the biological evaluation of thiadiazine derivatives similar to this compound. For instance:

  • Study on Thiadiazine Derivatives : A study highlighted the broad spectrum of biological activities exhibited by thiadiazine derivatives, including anti-inflammatory and antimicrobial effects .
  • Molecular Docking Studies : These studies have provided insights into how such compounds interact at the molecular level with target proteins involved in bacterial resistance mechanisms .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid?

  • Methodology : Alkaline hydrolysis of ester precursors is a common approach. For example, methyl esters of structurally related benzothiazine-carboxylic acids are hydrolyzed under reflux with sodium hydroxide (1:3 molar ratio) for 20 hours, followed by acidification to isolate the free acid . Adjusting hydrolysis conditions (e.g., temperature, reaction time) can optimize yield and purity.
  • Key Data :

PrecursorReagent (Molar Ratio)Reaction TimeYield
Methyl esterNaOH (1:3)20 h85–92%
Ethyl esterKOH (1:2.5)18 h78–88%

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring structure. For benzothiazine analogs, aromatic protons appear at δ 7.2–8.1 ppm, while sulfone groups shift carbonyl signals to δ 165–170 ppm .
  • X-ray Diffraction : Resolves spatial configuration. For example, X-ray analysis of 4-methyl-2,2-dioxo-benzothiazine derivatives confirmed planar thiadiazine rings with dihedral angles <5° .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S content (e.g., C: 42.94% observed vs. 43.01% calculated) .

Q. What analytical standards are applicable for purity assessment?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30, 0.1% TFA). Calibrate using structurally similar thiadiazine-carboxylic acids (e.g., 5-methyl-1,3,4-thiadiazole-2-carboxylic acid) .
  • Melting Point : Compare to literature values (e.g., 239–242°C for 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid analogs) .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity?

  • Case Study : Substituting the benzyl group in 4-methyl-2,2-dioxo-benzothiazine-3-carboxylic acid with electron-withdrawing groups (e.g., Cl, CF₃) increased analgesic activity by 40% in rodent models .
  • Methodology :

  • In Vivo Testing : Use acetic acid-induced writhing (analgesic) and carrageenan-induced paw edema (anti-inflammatory) models.
  • Statistical Analysis : Compare ED₅₀ values vs. controls (e.g., diclofenac) using ANOVA (p ≤ 0.05) .

Q. How to resolve contradictions in reaction yields across studies?

  • Root Causes :

  • Byproduct Formation : Prolonged hydrolysis may decarboxylate the acid to 4-oxo-3,4-dihydro-1H-2λ⁶,1-benzothiazin-2,2-diones. Monitor via TLC .
  • Hydration States : Isolate monohydrates by recrystallizing from acetic acid/water (1:1), confirmed by thermogravimetric analysis (TGA) .
    • Mitigation : Optimize reaction pH (2.5–3.0 during acidification) to minimize decomposition .

Q. What computational tools predict binding affinity for drug-design applications?

  • Approach :

  • Molecular Docking : Use X-ray crystallography data (e.g., CCDC 1826303) to model interactions with COX-2 or TRPV1 receptors .
  • QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data from enzymatic assays .

Q. How to address batch-to-batch variability in biological assays?

  • Best Practices :

  • Standardized Protocols : Pre-treat compounds with activated charcoal to remove trace impurities .
  • Positive Controls : Include sodium salts (e.g., sodium 4-methyl-2,2-dioxo-benzothiazine-3-carboxylate) to verify assay reproducibility .

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